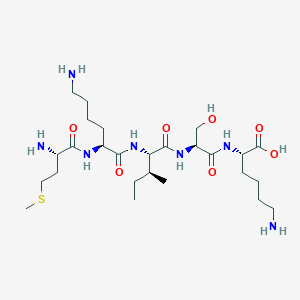
3,4-Bis(4-bromophenyl)-1-octyl-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Bis(4-bromophenyl)-1-octyl-1H-pyrrole-2,5-dione is an organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a pyrrole ring substituted with bromophenyl groups and an octyl chain, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(4-bromophenyl)-1-octyl-1H-pyrrole-2,5-dione typically involves the reaction of maleimide with bromobenzene derivatives in the presence of a catalyst and ligand . The reaction conditions often include elevated temperatures and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Bis(4-bromophenyl)-1-octyl-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of less oxidized derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield more oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
3,4-Bis(4-bromophenyl)-1-octyl-1H-pyrrole-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of 3,4-Bis(4-bromophenyl)-1-octyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Bis(4-chlorophenyl)-1-octyl-1H-pyrrole-2,5-dione: Similar structure with chlorine atoms instead of bromine.
3,4-Bis(4-methylphenyl)-1-octyl-1H-pyrrole-2,5-dione: Features methyl groups instead of bromine atoms.
Uniqueness
3,4-Bis(4-bromophenyl)-1-octyl-1H-pyrrole-2,5-dione is unique due to the presence of bromine atoms, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications where bromine’s properties are advantageous.
Eigenschaften
CAS-Nummer |
596117-61-2 |
|---|---|
Molekularformel |
C24H25Br2NO2 |
Molekulargewicht |
519.3 g/mol |
IUPAC-Name |
3,4-bis(4-bromophenyl)-1-octylpyrrole-2,5-dione |
InChI |
InChI=1S/C24H25Br2NO2/c1-2-3-4-5-6-7-16-27-23(28)21(17-8-12-19(25)13-9-17)22(24(27)29)18-10-14-20(26)15-11-18/h8-15H,2-7,16H2,1H3 |
InChI-Schlüssel |
YQZNTRHSCBXQFF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCN1C(=O)C(=C(C1=O)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


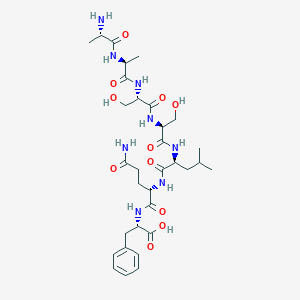
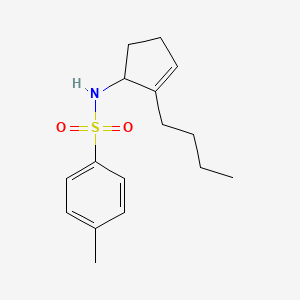
![[4-(Cyclohexylmethoxy)phenyl]thiourea](/img/structure/B14214304.png)
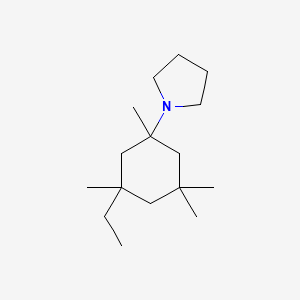
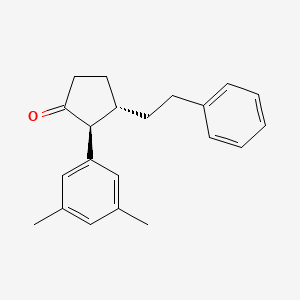
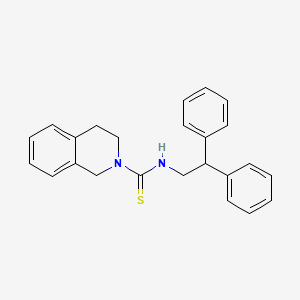
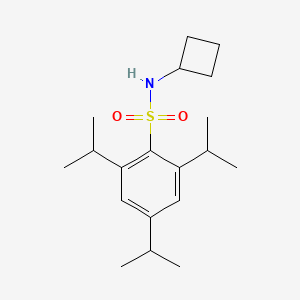

![[(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methyl butanoate](/img/structure/B14214354.png)
![2-[(Trifluoromethyl)sulfanyl]butan-1-ol](/img/structure/B14214355.png)
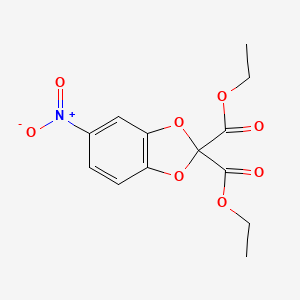
![Bicyclo[4.2.0]oct-7-en-2-one, 8-(butylseleno)-7-phenyl-](/img/structure/B14214363.png)

